

# An In-Depth Technical Guide to 4-Phenylcyclohexene: Properties, Synthesis, and Analysis

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## Compound of Interest

Compound Name: 4-Phenylcyclohexene

Cat. No.: B1218791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of **4-Phenylcyclohexene**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

## Core Chemical and Physical Properties

**4-Phenylcyclohexene**, with the CAS number 4994-16-5, is a colorless to light yellow liquid organic compound.<sup>[1]</sup> It is characterized by a cyclohexene ring substituted with a phenyl group. <sup>[1]</sup> This compound is notably recognized as a volatile organic compound (VOC) and is often associated with the "new carpet smell" as it can be an unintentional byproduct in the manufacturing of styrene-butadiene latex used in carpet backings.<sup>[1]</sup>

## Physical Properties

The key physical properties of **4-Phenylcyclohexene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>14</sub>	[1][2][3]
Molecular Weight	158.24 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	[1]
Density	~0.9715 g/cm <sup>3</sup> at 20 °C	[1]
Boiling Point	235 °C at 760 mmHg; 56-59 °C at 0.83-0.98 Torr	[1]
Melting Point	4 - 7 °C	
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[1]	
Refractive Index (n <sub>20/D</sub> )	1.539 - 1.545	

## Chemical Properties

Property	Value	Reference
CAS Number	4994-16-5	[1][2]
IUPAC Name	cyclohex-3-en-1-ylbenzene	[2]
Synonyms	4-PCH, 3-Cyclohexenylbenzene	[2]
Stability	Stable under normal conditions.[1]	

## Synthesis of 4-Phenylcyclohexene via Diels-Alder Reaction

**4-Phenylcyclohexene** can be synthesized through a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between styrene (the dienophile) and 1,3-butadiene (the diene).

## Experimental Protocol

### Materials:

- Styrene
- 1,3-Butadiene (can be generated in situ from 3-sulfolene)
- Toluene or Xylene (solvent)
- Hydroquinone (polymerization inhibitor)
- Anhydrous Magnesium Sulfate (drying agent)
- Reaction vessel (e.g., a high-pressure reaction vessel or a sealed tube)
- Heating and stirring apparatus
- Distillation apparatus

### Procedure:

- **Reaction Setup:** In a suitable high-pressure reaction vessel, combine styrene (1.0 equivalent), a polymerization inhibitor such as hydroquinone (catalytic amount), and the solvent (toluene or xylene).
- **Addition of Diene:** Cool the mixture and add condensed 1,3-butadiene (1.1 to 1.5 equivalents). Alternatively, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.
- **Reaction Conditions:** Seal the reaction vessel and heat the mixture to a temperature between 150-200 °C. The reaction should be stirred vigorously for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

- Purification:
  - Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter to remove the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be further purified by vacuum distillation to yield pure **4-Phenylcyclohexene**.

## Spectroscopic Analysis

The structure of **4-Phenylcyclohexene** can be confirmed using various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **4-Phenylcyclohexene** will exhibit characteristic signals corresponding to the aromatic, vinylic, allylic, and aliphatic protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.1 - 7.4	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 5.7 - 5.9	m	2H	Vinylic protons (-CH=CH-)
~ 2.8 - 3.0	m	1H	Allylic/Benzylic proton (-CH(Ph)-)
~ 1.8 - 2.5	m	6H	Allylic and aliphatic protons (-CH <sub>2</sub> -)

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 145 - 150	Quaternary aromatic carbon (C-Ar)
~ 125 - 130	Aromatic carbons (CH-Ar)
~ 125 - 130	Vinylic carbons (-CH=CH-)
~ 40 - 45	Allylic/Benzylic carbon (-CH(Ph)-)
~ 25 - 35	Aliphatic carbons (-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Assignment
3000 - 3100	C-H stretch (aromatic and vinylic)
2800 - 3000	C-H stretch (aliphatic)
1650 - 1670	C=C stretch (alkene)
1450 - 1600	C=C stretch (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

m/z	Assignment
158	Molecular ion ( $M^+$ )
104	Retro-Diels-Alder fragmentation (loss of butadiene)
91	Tropylium ion ( $[C_7H_7]^+$ )
77	Phenyl cation ( $[C_6H_5]^+$ )

## Visualizations

### Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **4-Phenylcyclohexene** via the Diels-Alder reaction.

Caption: Workflow for the synthesis of **4-Phenylcyclohexene**.

### Logical Relationship: "New Carpet Smell"

The diagram below illustrates the connection between the industrial production of styrene-butadiene rubber and the presence of **4-Phenylcyclohexene** as a volatile organic compound in new carpets.

Caption: Formation of **4-Phenylcyclohexene** as a byproduct.

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